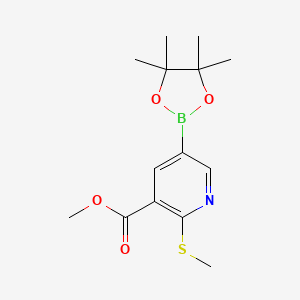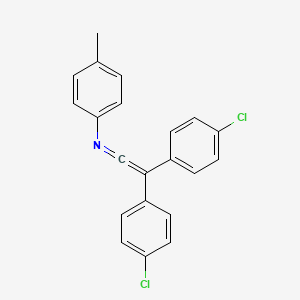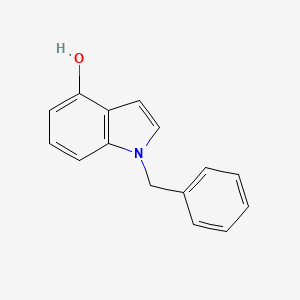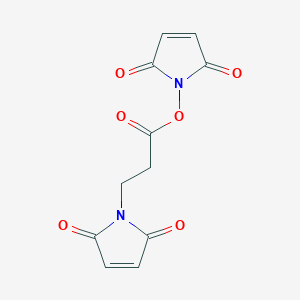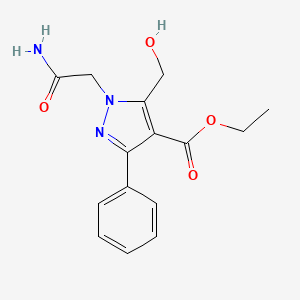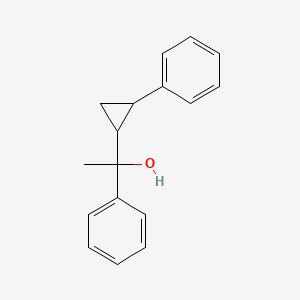
1-Phenyl-1-(2-phenylcyclopropyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-(2-phenylcyclopropyl)ethanol is an organic compound with the molecular formula C16H16O It is a secondary alcohol characterized by a phenyl group attached to a cyclopropyl ring, which is further connected to another phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with 2-phenylcyclopropanone to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, has also been explored to achieve stereoselective synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed:
Oxidation: 1-Phenyl-1-(2-phenylcyclopropyl)ketone.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Phenyl-1-(2-phenylcyclopropyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1-(2-phenylcyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl groups may participate in π-π interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
1-Phenylethanol: A simpler analog with a single phenyl group attached to the ethanol backbone.
2-Phenylethanol: An isomer with the phenyl group attached to the second carbon of the ethanol chain.
Cyclopropylmethanol: A compound with a cyclopropyl group attached to the methanol backbone.
Uniqueness: 1-Phenyl-1-(2-phenylcyclopropyl)ethanol stands out due to its unique combination of a cyclopropyl ring and two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
58692-65-2 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
1-phenyl-1-(2-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C17H18O/c1-17(18,14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3 |
Clave InChI |
BYMMHGJGBPBPDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


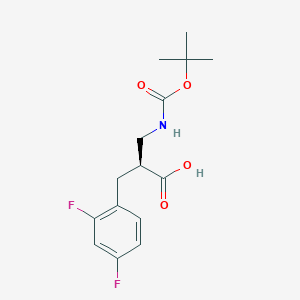
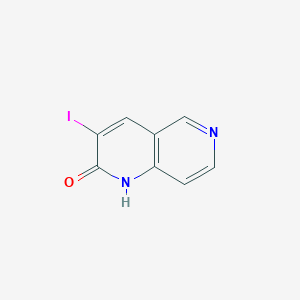
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)

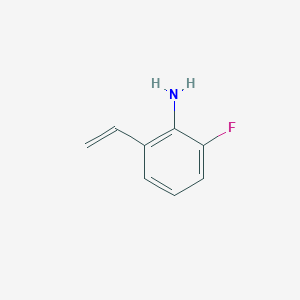

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
